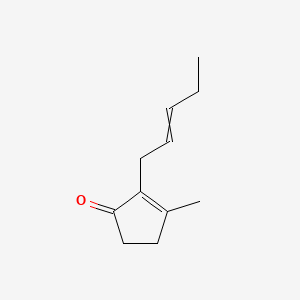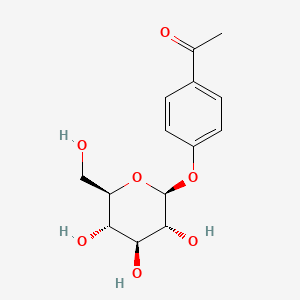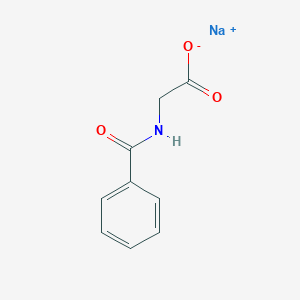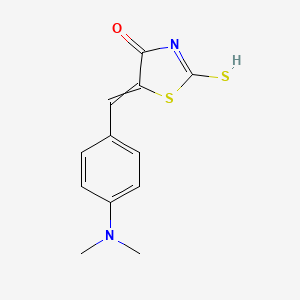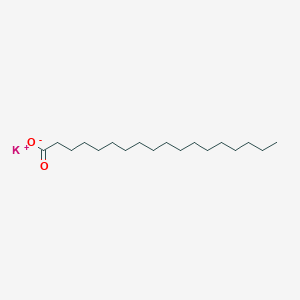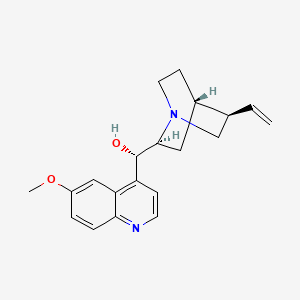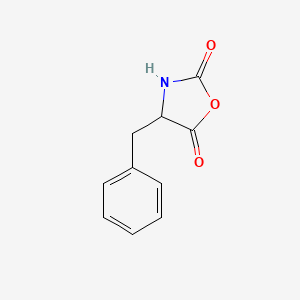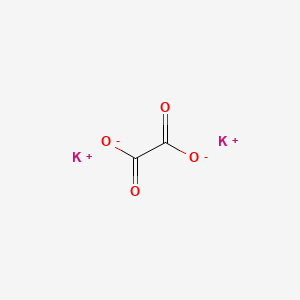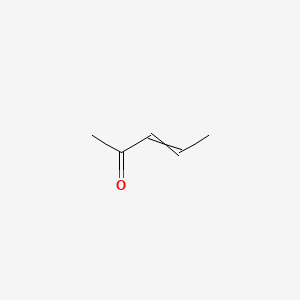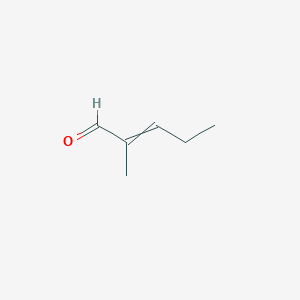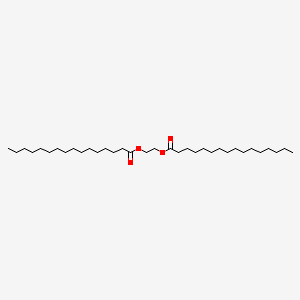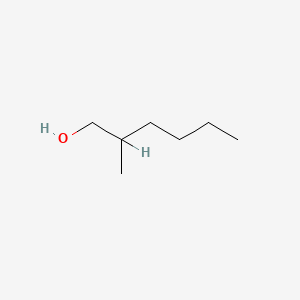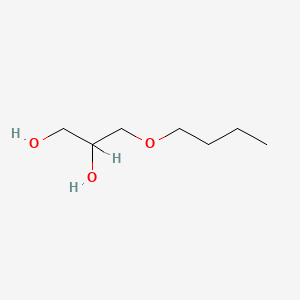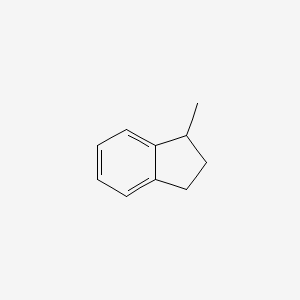
苹果酸钠
描述
Sodium malate is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid . As a food additive, it has the E number E350 . Sodium malate is an odorless white crystalline powder that is freely soluble in water . It is used as an acidity regulator and flavoring agent .
Synthesis Analysis
The synthesis of Sodium malate involves the Malate Dehydrogenase enzyme (SgMDH1) which mediates malate synthesis . The function of SgMDH1-mediated malate synthesis was verified through in vitro biochemical analysis of SgMDH1 activities against oxaloacetate .
Molecular Structure Analysis
Sodium malate has a molecular formula of C4H4Na2O5 . Its molar mass is 178.051 g·mol−1 .
Physical And Chemical Properties Analysis
Sodium malate is an odorless white crystalline powder . It is freely soluble in water . It has a molecular formula of C4H4Na2O5 and a molar mass of 178.051 g·mol−1 .
科学研究应用
在植物代谢中的作用
苹果酸钠在植物代谢中起着至关重要的作用。它是克雷布斯循环和乙醛酸循环中的中间体,对 C4 和景天酸代谢植物中的 CO2 储存至关重要,保护植物免受铝毒害,并且对于维持渗透压和电荷平衡至关重要。这对于调节植物气孔孔径至关重要。液泡苹果酸转运蛋白被认为对于植物中苹果酸积累至关重要,它与人类钠/二羧酸转运蛋白相似 (Emmerlich 等人,2003)。
在化妆品配方中的用途
在化妆品配方中,苹果酸通常与苹果酸钠一起制备,用作 pH 调节剂,而苹果酸钠则用作护肤剂 - 保湿剂。苹果酸是克雷布斯循环成分,可以通过发酵富马酸或马来酸来生产。它在化妆品中的安全性,特别是作为 pH 调节剂,已得到广泛评估,尽管其他功能的数据仍然不足 (Fiume,2001)。
环境应用
苹果酸钠在环境应用中显示出潜力,尤其是在水处理中。例如,石墨改性的海藻酸钠水凝胶复合材料已有效去除水中孔雀石绿染料,证明了苹果酸钠由于其高吸附电位和再生能力而在污染修复中的作用 (Verma 等人,2020)。
在能量储存中的作用
苹果酸钠已在钠电池的研究中得到研究,钠电池对于可再生能源储存和电动汽车至关重要。钠电池,包括钠离子电池,为锂系统提供了一个有希望的替代方案,特别是对于固定应用,因为它们具有较长的使用寿命、功率、成本效益和材料可用性 (Delmas,2018)。
农业和畜牧业应用
在农业和畜牧业中,苹果酸钠 dl-马来酸盐在浓缩物中的补充已被研究其对瘤胃生态、发酵、氮平衡、采食量和养分消化率的影响。补充可以提高瘤胃发酵效率和微生物蛋白合成,显示出对奶牛的潜在益处 (Khampa 等人,2006)。
生物医学成像应用
使用苹果酸钠的钠 MRI 在生物医学成像中获得了关注,因为它能够提供有关组织活力、细胞完整性和功能的定量生化信息。该技术已应用于各种人体组织,包括大脑、乳房、肌肉和肾脏,提供了标准质子 MRI 无法获得的宝贵见解 (Madelin & Regatte,2013)。
建筑材料
苹果酸钠已用于开发新的建筑材料。例如,用苹果酸钠增强的镁氧硫酸盐水泥显示出改善的抗弯强度和耐水性,表明其在建筑材料中的潜力 (Tao 等人,2017)。
安全和危害
未来方向
The global Sodium malate market is projected to record a Compound Annual Growth Rate (CAGR) of 4.0% and reach US$ 898.6 million by 2033 . The increase in Sodium malate uses, particularly monosodium malate, as food additives in a variety of food products such as bakery and confectionery, flavored soft drinks, and meat products are propelling the market growth .
属性
IUPAC Name |
disodium;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
676-46-0, 22798-10-3 | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

